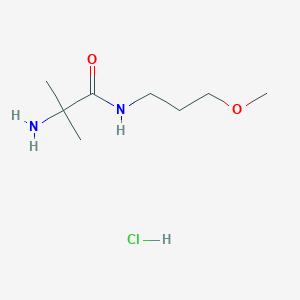

2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride

Descripción general

Descripción

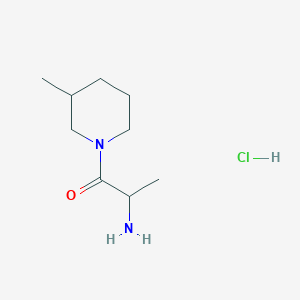

2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2 . It has gained attention for its potential applications in various fields of research.

Molecular Structure Analysis

The molecular structure of 2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride is based on its molecular formula C6H15ClN2O2 . The compound has an average mass of 182.648 Da and a monoisotopic mass of 182.082199 Da .Aplicaciones Científicas De Investigación

Chemical Synthesis and Amidation

Magnesium methoxide (Mg(OCH3)2) and calcium chloride (CaCl2) have been utilized to facilitate the direct aminolysis of esters by ammonia, leading to the formation of primary amides. This method offers a safer and more practical approach compared to traditional methods using magnesium nitride (Mg3N2), demonstrating the utility of amine hydrochlorides in synthetic chemistry (Bundesmann, Coffey, & Wright, 2010).

Complexation and Coordination Chemistry

Research on manganese complexes with amine-(amido or amidato)-phenolato type ligands highlights the intricate coordination chemistry involving amine and amide functional groups. Such studies provide insights into the formation of dinuclear and mononuclear complexes, which are crucial for understanding the magnetic and structural properties of these compounds (Mitsuhashi et al., 2016).

Antifungal Activity

Dimethylated trifluoroatrolactamide derivatives, synthesized from α-hydroxyacetamide, have shown moderate antifungal activity. This demonstrates the potential application of N-methyl-N,2-diphenylpropanamides in developing new antifungal agents (Yang et al., 2017).

Drug Delivery Systems

Poly(N-isopropyl acrylamide), a thermoresponsive polymer, has been synthesized through controlled, room-temperature RAFT polymerization. This polymer, incorporating N-isopropylacrylamide units, illustrates the potential of such materials in drug delivery systems, highlighting the importance of precise polymerization control for medical applications (Convertine et al., 2004).

Environmental Applications

The synthesis of N-methoxy-N-methylamides has been optimized for various applications, including environmental remediation. These compounds, prepared from carboxylic acids and N,O-dimethylhydroxylamine hydrochloride, exhibit excellent yields, showcasing their potential in environmental science applications (Kim et al., 2003).

Safety and Hazards

Safety precautions for handling 2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride include keeping the container tightly closed, protecting it from moisture, and handling it under inert gas . It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction . It is also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propiedades

IUPAC Name |

2-amino-N-(3-methoxypropyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,9)7(11)10-5-4-6-12-3;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXVTHIRYZJOJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCCOC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(3-methoxypropyl)-2-methylpropanamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)

![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1527441.png)

![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)